molecular formula C15H17ClF2O3 B1326058 Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate CAS No. 951887-29-9

Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate

Cat. No.: B1326058
CAS No.: 951887-29-9
M. Wt: 318.74 g/mol
InChI Key: LMXVHUKVKJRHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4,5-difluorophenyl group attached to a heptanoate chain with an oxo group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Chloro-4,5-difluorophenyl)ethanone
  • (2-Chloro-4,5-difluorophenyl)methanamine
  • (2-Chloro-4,5-difluorophenyl)methanol

Comparison: Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate is unique due to its heptanoate chain and the presence of an oxo group at the seventh position. This structural feature distinguishes it from other similar compounds, which may have different chain lengths or functional groups. The specific arrangement of atoms in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF2O3/c1-2-21-15(20)7-5-3-4-6-14(19)10-8-12(17)13(18)9-11(10)16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVHUKVKJRHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.